

Methyl 4-chloro-1H-indole-3-carboxylate CAS number lookup

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Compound of Interest

Compound Name: Methyl 4-chloro-1H-indole-3-carboxylate

Cat. No.: B1367535

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An In-depth Technical Guide to **Methyl 4-chloro-1H-indole-3-carboxylate**

This guide provides a comprehensive technical overview of **Methyl 4-chloro-1H-indole-3-carboxylate**, a halogenated indole derivative of significant interest to researchers, medicinal chemists, and professionals in drug development. While this specific ester is not widely cataloged with a dedicated CAS number, this document outlines its logical synthesis, anticipated properties, and potential applications based on the established chemistry of its precursors and related analogs.

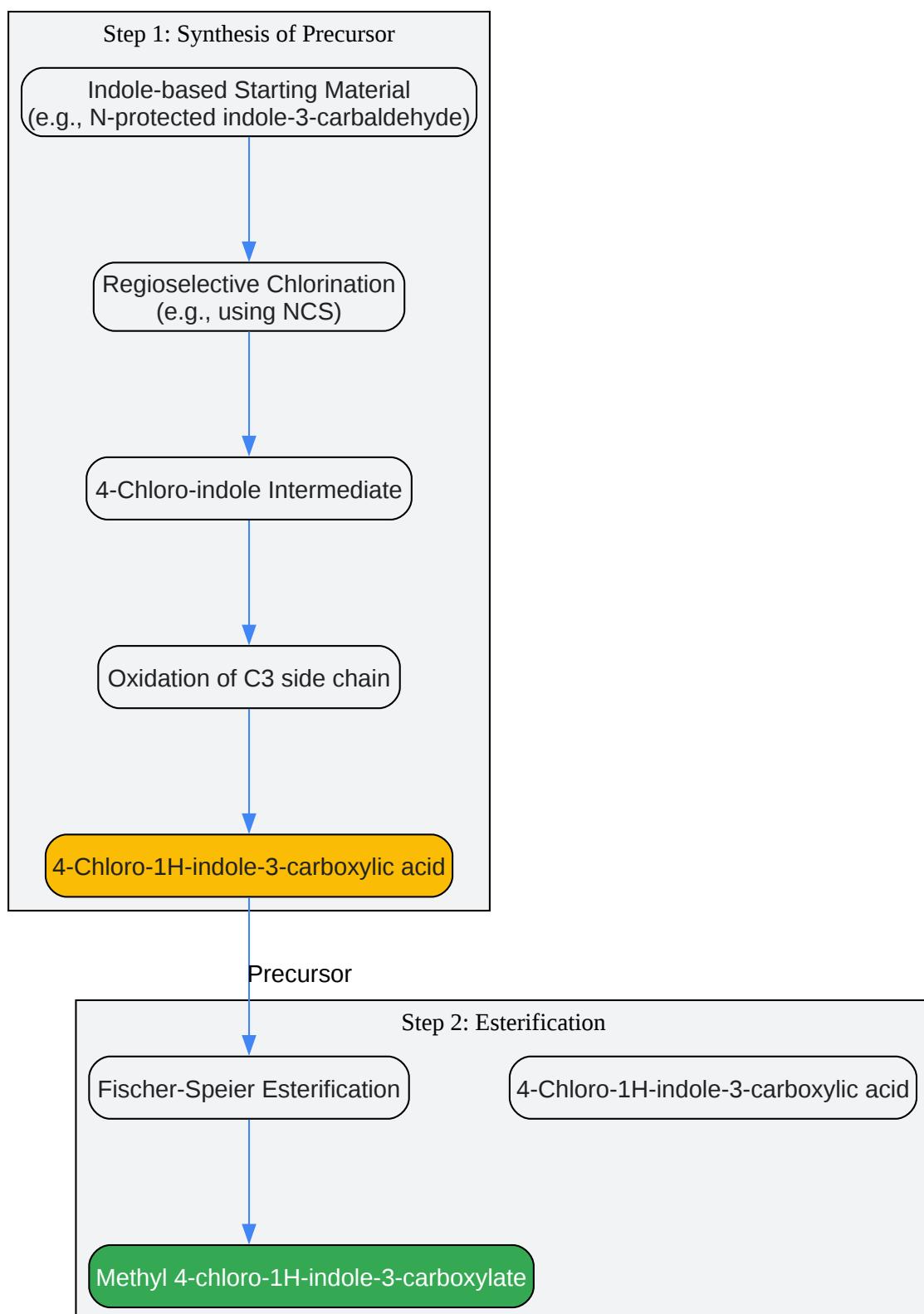
Compound Identification and Overview

Methyl 4-chloro-1H-indole-3-carboxylate belongs to the indole class of heterocyclic aromatic compounds. The indole scaffold is a ubiquitous structural motif in bioactive compounds and has been pivotal in drug discovery.^{[1][2]} Halogenation, particularly chlorination, of the indole ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, often enhancing its biological activity and metabolic stability.

The structure consists of an indole ring chlorinated at the C4 position with a methyl carboxylate group at the C3 position. The precise positioning of these functional groups is critical for the molecule's interaction with biological targets. While a specific CAS number for **Methyl 4-chloro-1H-indole-3-carboxylate** is not readily found in major chemical databases, its precursor, 4-Chloro-1H-indole-3-carboxylic acid, is recognized as a key intermediate in the synthesis of pharmaceuticals.^[3]

Proposed Synthesis Pathway

The synthesis of **Methyl 4-chloro-1H-indole-3-carboxylate** can be logically achieved through a two-step process: first, the synthesis of the key intermediate, 4-Chloro-1H-indole-3-carboxylic acid, followed by its esterification.

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Caption: Proposed two-step synthesis workflow for **Methyl 4-chloro-1H-indole-3-carboxylate**.

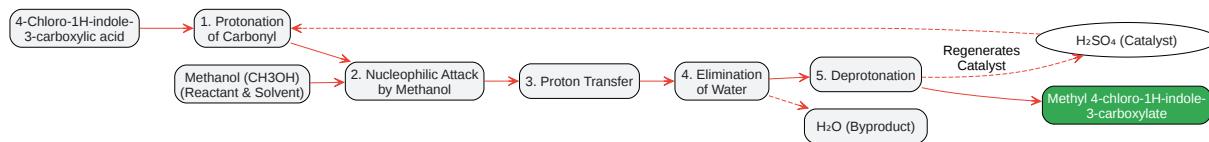
Synthesis of 4-Chloro-1H-indole-3-carboxylic acid (Precursor)

The synthesis of the carboxylic acid precursor is a critical first step. Various methods exist for the regioselective chlorination of the indole nucleus. One documented approach involves the direct chlorination of N-protected indole-3-carbaldehydes at the C4 position using N-chlorosuccinimide (NCS), followed by oxidation of the aldehyde to a carboxylic acid.^[4] Alternative routes starting from 2-chloro-6-nitrotoluene have also been described for the synthesis of the related 4-chloroindole-3-acetic acid.^{[5][6]}

Fischer-Speier Esterification: From Carboxylic Acid to Methyl Ester

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental and reliable transformation in organic synthesis. The Fischer-Speier esterification is a classic, acid-catalyzed method that is efficient and cost-effective, particularly for large-scale production.^[7] The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H_2SO_4).^[8]

The equilibrium nature of the reaction necessitates using a large excess of the alcohol (methanol) or the removal of water as it forms to drive the reaction to completion, in accordance with Le Châtelier's principle.^[9]



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Caption: Key steps in the Fischer-Speier esterification mechanism.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a self-validating system for the synthesis of **Methyl 4-chloro-1H-indole-3-carboxylate** from its corresponding carboxylic acid.

Materials:

- 4-Chloro-1H-indole-3-carboxylic acid
- Anhydrous Methanol (CH_3OH)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware, including a round-bottom flask and reflux condenser
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-1H-indole-3-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).
 - Causality: Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards the product side.[9]
- Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirring suspension.

- Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.^[7] The addition is performed in an ice bath to safely dissipate the heat generated from the exothermic dilution of the acid.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This may cause the crude ester to precipitate.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the excess sulfuric acid until the effervescence ceases and the pH is neutral (~7).
 - Trustworthiness: This step is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during extraction.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
- Washing: Combine the organic layers and wash sequentially with water and then brine.
 - Causality: The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **Methyl 4-chloro-1H-indole-3-carboxylate**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) or by column chromatography on silica gel.

Physicochemical and Safety Data

Due to the limited availability of experimental data for the title compound, the following table includes data for the closely related parent compound, Methyl 1H-indole-3-carboxylate, for reference.

Property	Data (Methyl 1H-indole-3-carboxylate)	Reference
CAS Number	942-24-5	[10]
Molecular Formula	C ₁₀ H ₉ NO ₂	[10]
Molecular Weight	175.18 g/mol	[10]
Appearance	Off-white crystalline powder	
Melting Point	149-152 °C	

Predicted Properties for **Methyl 4-chloro-1H-indole-3-carboxylate**:

- Molecular Formula: C₁₀H₈ClNO₂
- Molecular Weight: 209.63 g/mol
- Appearance: Likely a white to off-white solid.
- Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Safety and Handling: No specific Safety Data Sheet (SDS) is available for **Methyl 4-chloro-1H-indole-3-carboxylate**. Based on data for related indole compounds, the following precautions are advised:

- **Hazards:** May cause skin and serious eye irritation. May cause respiratory irritation. Handle with care.
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles, and a lab coat.

- Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.^[1] Indole-3-carboxylic acid derivatives, in particular, are valuable intermediates and building blocks.

- Precursor for Neuroactive Compounds: The direct precursor, 4-Chloro-1H-indole-3-carboxylic acid, is utilized as a key intermediate in the synthesis of serotonin receptor modulators and other compounds targeting central nervous system disorders.^[3] It is therefore highly probable that the methyl ester derivative serves as a crucial building block for creating more complex molecules in this therapeutic area.
- Scaffold for Inhibitor Design: Substituted indole carboxylic acids have been successfully used as fragments and core structures for designing potent and selective enzyme inhibitors. For example, tricyclic indole-2-carboxylic acids have been developed as potent inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.^[11] The 4-chloro-3-carboxylate scaffold could be explored for similar applications, where the chlorine atom can occupy a specific hydrophobic pocket in a target protein, potentially enhancing binding affinity and selectivity.
- Plant Growth Regulation: The related compound, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a potent natural auxin found in certain plants.^{[5][6][12]} Its esters have been shown to possess strong biological activities, including promoting root formation.^{[5][6]} This suggests a potential, though less explored, application in agrochemical research.

Conclusion

Methyl 4-chloro-1H-indole-3-carboxylate represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis via the well-established Fischer-Speier esterification of its carboxylic acid precursor. By leveraging the known biological importance of the 4-chloroindole scaffold, this compound stands as a promising building block for the development of novel therapeutics, particularly in the realm of neuroactive agents and enzyme inhibitors.

Researchers are encouraged to use the provided protocols and insights as a foundation for their work in synthesizing and exploring the potential of this and related indole derivatives.

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